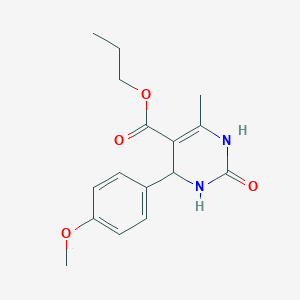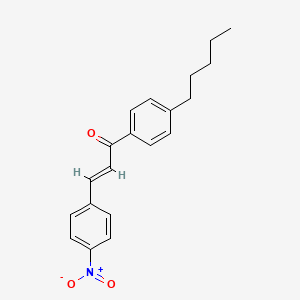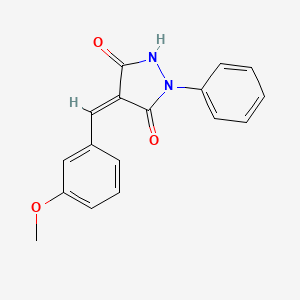![molecular formula C24H21N3O5S B11693147 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethyl benzoate](/img/structure/B11693147.png)
2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its unique structure, which includes a benzothiazole ring, a methoxybenzylidene group, and an ethyl benzoate moiety
Vorbereitungsmethoden
The synthesis of 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethyl benzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the benzothiazole ring, followed by the introduction of the methoxybenzylidene group and the ethyl benzoate moiety. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.
Analyse Chemischer Reaktionen
2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethyl benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme interactions or as a potential therapeutic agent. In medicine, its unique structure could be explored for drug development, particularly in targeting specific molecular pathways. Industrial applications may include its use as a precursor for the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethyl benzoate involves its interaction with specific molecular targets. The benzothiazole ring and methoxybenzylidene group may interact with enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethyl benzoate include other benzothiazole derivatives and methoxybenzylidene-containing compounds. These compounds share structural similarities but may differ in their reactivity and applications. For example, benzothiazole derivatives are known for their antimicrobial and anticancer properties, while methoxybenzylidene compounds may be explored for their antioxidant activity. The unique combination of functional groups in this compound sets it apart from other similar compounds, offering distinct advantages in specific applications.
Eigenschaften
Molekularformel |
C24H21N3O5S |
|---|---|
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(2-methoxyphenyl)methylideneamino]amino]ethyl benzoate |
InChI |
InChI=1S/C24H21N3O5S/c1-31-21-13-7-5-11-19(21)17-25-27(15-16-32-24(28)18-9-3-2-4-10-18)23-20-12-6-8-14-22(20)33(29,30)26-23/h2-14,17H,15-16H2,1H3/b25-17+ |
InChI-Schlüssel |
ZFELGWFCPAYECG-KOEQRZSOSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=N/N(CCOC(=O)C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Kanonische SMILES |
COC1=CC=CC=C1C=NN(CCOC(=O)C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11693077.png)


![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11693085.png)
![N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-3-nitrobenzamide](/img/structure/B11693089.png)

![3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline](/img/structure/B11693093.png)
![2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11693110.png)
![N'-{(E)-[3-(Benzyloxy)phenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693121.png)

![Ethyl 4-phenyl-2-[(2,2,2-trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B11693125.png)
![2-([(3-Hydroxypropyl)amino]methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B11693129.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693133.png)
![N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B11693139.png)
